N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide
Description
N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a benzothiazole-based benzamide derivative characterized by a dimethoxy-substituted benzothiazole core linked to a 4-(methylthio)benzamide moiety. This structure combines electron-donating methoxy groups on the benzothiazole ring with a methylthio substituent on the benzamide, which may enhance stability and modulate biological interactions. The compound’s synthesis likely follows established routes for benzothiazole-acetamide derivatives, involving condensation of substituted benzothiazol-2-amine with activated benzoyl chlorides ().
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-21-13-8-12-15(9-14(13)22-2)24-17(18-12)19-16(20)10-4-6-11(23-3)7-5-10/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFLGSCVSFLIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via electrophilic aromatic substitution reactions using methoxy reagents such as dimethyl sulfate or methanol in the presence of a catalyst.
Attachment of the Benzamide Moiety: The benzamide moiety is attached through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methyl iodide or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation of the Methylthio Group
The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions:
| Oxidizing Agent | Product | Conditions | Source |
|---|---|---|---|
| Selectfluor (F-TEDA-BF₄) | Sulfoxide | H₂O/DMF, RT, 1 h | |
| m-Chloroperbenzoic acid (mCPBA) | Sulfone | CH₂Cl₂, 0°C → RT, 6 h |
For example, Selectfluor-mediated oxidation in aqueous DMF selectively produces the sulfoxide with >90% conversion . Sulfone formation requires stronger oxidants like mCPBA.
Electrophilic Aromatic Substitution
The electron-rich benzothiazole ring undergoes nitration and bromination:
| Reaction | Reagent | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4 | 65% | |
| Bromination | N-Bromosuccinimide (NBS) | C-4 | 72% |
The methoxy groups direct electrophiles to the C-4 position of the benzothiazole ring .
Pd-Catalyzed Cross-Coupling
The 2-amide group facilitates Suzuki-Miyaura coupling:
| Substrate | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| 4-Bromo derivative | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl substituted analog | 58% |
This enables diversification of the benzothiazole scaffold for structure-activity studies .
Hydrolysis of the Amide Bond
Under strongly acidic or basic conditions, the amide bond hydrolyzes to yield 5,6-dimethoxybenzo[d]thiazol-2-amine and 4-(methylthio)benzoic acid:
| Condition | Reagents | Temperature | Time | Source |
|---|---|---|---|---|
| Acidic | 6M HCl, dioxane | 80°C | 24 h | |
| Basic | 2M NaOH, ethanol | 60°C | 12 h |
This reaction is critical for metabolite identification in pharmacokinetic studies .
Thioether Alkylation
The methylthio group participates in alkylation reactions with alkyl halides:
| Alkylating Agent | Product | Solvent | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | S-Methyl sulfonium salt | CH₃CN | 78% | |
| Benzyl bromide | Benzylthioether derivative | DMF | 65% |
These reactions demonstrate the nucleophilic character of the sulfur atom .
Stability Under Physiological Conditions
Critical stability data for drug development:
| Parameter | Condition | Degradation | Source |
|---|---|---|---|
| pH 7.4 buffer | 37°C, 24 h | <5% | |
| Human liver microsomes | NADPH, 1 h | 12% metabolized | |
| UV light (300 nm) | 48 h | 20% |
The compound shows moderate metabolic stability but is susceptible to photodegradation .
Comparative Reactivity with Analogues
Reactivity differences between benzothiazole derivatives:
| Compound | Oxidation Rate (-SMe → -SO₂) | Hydrolysis Half-life (pH 7.4) |
|---|---|---|
| N-(5,6-dimethoxybenzothiazol-2-yl)-4-(methylthio)benzamide | 1.0 (reference) | 48 h |
| N-(6-methoxybenzothiazol-2-yl) analog | 2.3× faster | 32 h |
| N-(benzothiazol-2-yl)-4-(ethylthio)benzamide | 0.7× slower | 72 h |
Electron-withdrawing groups on the benzothiazole ring accelerate oxidation but slow hydrolysis .
Scientific Research Applications
Research indicates that compounds related to benzothiazoles exhibit a range of biological activities, including:
- Anticancer Properties
- Antimicrobial Activity
Anticancer Activity
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has been evaluated for its anticancer potential against several human cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.2 | Induction of apoptosis |
| A549 | 4.3 | Cell cycle arrest |
| SW620 | 44 | Inhibition of proliferation |
| SKRB-3 | 48 | Apoptotic pathway activation |
The compound demonstrated significant cytotoxicity in HepG2 cells, with flow cytometry revealing apoptotic rates increasing with concentration. The mechanisms underlying its anticancer activity include:
- Apoptosis Induction : Triggering mitochondrial pathways leading to programmed cell death.
- Cell Cycle Arrest : Particularly affecting the G1 phase of the cell cycle.
- Enzymatic Inhibition : Potential inhibition of enzymes involved in cancer metabolism.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits promising antimicrobial activity against various bacterial strains:
| Bacterial Strain | MIC (µg/ml) | Activity |
|---|---|---|
| Staphylococcus aureus | 2 | Strong antibacterial effect |
| Escherichia coli | 4 | Moderate antibacterial effect |
| Pseudomonas aeruginosa | 8 | Effective against biofilms |
The antimicrobial mechanisms may involve disrupting bacterial cell division and targeting specific metabolic pathways.
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study highlighted the synthesis and biological evaluation of benzothiazole derivatives, including this compound. The compound showed significant activity against HepG2 and A549 cell lines, indicating its potential as an anticancer agent.
-
Enzyme Inhibition :
- Investigations into enzyme inhibition revealed that similar benzothiazole derivatives could act as competitive inhibitors for certain enzymes like tyrosinases, suggesting potential applications in treating hyperpigmentation disorders.
-
Molecular Docking Studies :
- Molecular docking studies have been conducted to understand the binding modes of this compound with various receptors. These studies help elucidate how the compound interacts at a molecular level with target proteins involved in disease processes.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide involves its interaction with molecular targets such as enzymes, receptors, and DNA. The benzothiazole ring can intercalate with DNA, disrupting its function, while the benzamide moiety can form hydrogen bonds with protein targets, inhibiting their activity. The dimethoxy and methylthio groups enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Dimethoxy vs. Methylenedioxy Substitution
- N-(5,6-Methylenedioxybenzothiazol-2-yl)-2-[(substituted)thio/piperazine]acetamides (): These derivatives feature a methylenedioxy (O-CH₂-O) bridge at the 5,6-positions of the benzothiazole instead of dimethoxy (OCH₃) groups. Derivatives in this class showed moderate yields (65–85%) and were synthesized via sequential acetylation and substitution reactions.
Methoxy vs. Methyl or Halogen Substituents
- N-(5,6-Dimethylbenzo[d]thiazol-2-yl)benzamide (3c, ):
Replacing dimethoxy with dimethyl groups reduces polarity, as seen in the lower melting point (210°C vs. >230°C for dimethoxy analogs). This compound exhibited antitumor activity, with a 51% synthesis yield, suggesting steric hindrance from methyl groups may complicate reactivity compared to methoxy derivatives . - N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11, ):
A bromo substituent at the 6-position increases molecular weight and lipophilicity. This compound was synthesized via Suzuki coupling (55% yield), highlighting the versatility of halogenated benzothiazoles in cross-coupling reactions .
Benzamide Modifications: Methylthio vs. Piperazine or Pyridinyl Groups
- 4-(Methylthio)benzamide vs. Piperazine-containing analogs are common in CNS-targeting drugs due to improved blood-brain barrier penetration .
- N-[4-(2-Pyridyl)thiazol-2-yl]benzamides (): Pyridinyl substituents confer chelating properties and moderate adenosine receptor affinity (micromolar range). The retention of activity with cyclopentanamide substitution (vs. benzamide) suggests flexibility in the amide region for target engagement .
Key Data Comparison
Biological Activity
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(methylthio)benzamide |
| Molecular Formula | C17H16N2O3S2 |
| Molecular Weight | 360.45 g/mol |
| CAS Number | 896354-42-0 |
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for various biological activities, including:
- Antimicrobial Activity : Many benzothiazole derivatives exhibit significant antimicrobial effects against a range of pathogens.
- Anticancer Properties : These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation through modulation of inflammatory pathways.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : It may interact with receptors that play a role in cell signaling and proliferation.
- Oxidative Stress Reduction : The compound could exhibit antioxidant properties, reducing oxidative stress in cells.
Anticancer Activity
A study demonstrated that benzothiazole derivatives, including similar compounds, exhibited cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 5 to 20 µM against human breast cancer cells .
Antimicrobial Effects
Another research highlighted the antimicrobial efficacy of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were reported to be as low as 50 µg/mL for certain derivatives .
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Activity Assessment :
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling a benzothiazole-2-amine derivative with a substituted benzoyl chloride. Key steps include:
- Intermediate preparation : Reacting 5,6-dimethoxybenzothiazol-2-amine with 4-(methylthio)benzoyl chloride in dry pyridine under nitrogen, followed by purification via chromatography (yields 78–90%) .
- Optimization : Using stoichiometric control (e.g., 1.1:1 molar ratio of acyl chloride to amine) and inert conditions minimizes side reactions. Post-reaction workup with NaHCO₃ neutralizes excess acid, improving purity .
- Yield factors : Elevated temperatures (50°C) and prolonged stirring (12–24 hrs) enhance conversion, while recrystallization from ethanol or ethyl acetate/hexane mixtures ensures high purity (>95%) .
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
- 1H/13C-NMR : The benzothiazole NH proton appears as a singlet near δ 12.5–13.0 ppm. Methoxy (δ 3.8–4.0 ppm) and methylthio (δ 2.5 ppm) groups are distinct. Aromatic protons split into multiplets between δ 7.0–8.5 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed, error <5 ppm) .
- Melting point : Serves as a purity indicator; deviations >2°C suggest impurities .
Q. What initial biological assays are recommended to evaluate its enzyme inhibitory potential?
- Target selection : Prioritize enzymes structurally related to benzothiazole-sensitive targets (e.g., PFOR in anaerobic organisms ).
- Assay design : Use fluorometric or colorimetric substrate-based assays (IC₅₀ determination) at varying concentrations (1–100 μM). Include positive controls (e.g., nitazoxanide for thiazole derivatives) .
Advanced Research Questions
Q. What in silico methods are recommended to study its interaction with target enzymes, and how can binding affinity be validated experimentally?
- Docking protocols : Use Glide XP scoring to model hydrophobic enclosure and hydrogen bonding. Prioritize enclosures where the methylthio group interacts with lipophilic enzyme pockets .
- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values. Discrepancies >1 kcal/mol may indicate unaccounted solvation effects .
- MD simulations : Run 100-ns trajectories to assess stability of key interactions (e.g., benzamide-thiazole stacking) .
Q. How do modifications to the benzothiazole or benzamide moieties affect biological activity and selectivity?
- Benzothiazole modifications : Adding electron-withdrawing groups (e.g., Cl at position 5) enhances enzyme inhibition (IC₅₀ reduced by ~40%) but may reduce solubility .
- Benzamide substitutions : Replacing methylthio with trifluoromethyl increases lipophilicity (logP +0.5) and metabolic stability, critical for in vivo studies .
- SAR analysis : Use CoMFA or QSAR models to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like buffer pH (e.g., PFOR assays sensitive to pH 6.5–7.0 ) and DMSO concentration (<1% to avoid false positives).
- Structural verification : Confirm compound identity via X-ray crystallography if conflicting activity arises (e.g., polymorphic forms altering binding pockets) .
- Meta-analysis : Compare data across analogs (e.g., 5-methoxy vs. 5,6-dimethoxy derivatives) to isolate substituent-specific effects .
Methodological Notes
- Synthesis troubleshooting : Low yields (<70%) may stem from moisture-sensitive intermediates; use molecular sieves or anhydrous solvents .
- Crystallography : For X-ray studies, grow crystals via slow evaporation from methanol/water (80:20). Centrosymmetric dimers via N–H···N hydrogen bonds are common .
- Data interpretation : In enzyme assays, use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
